molecular formula C16H15FO4 B7959924 Methyl 4-(2,4-dimethoxyphenyl)-2-fluorobenzoate

Methyl 4-(2,4-dimethoxyphenyl)-2-fluorobenzoate

Cat. No.: B7959924
M. Wt: 290.29 g/mol
InChI Key: XLFJZGVGWJOARX-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethoxyphenyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 2-position and two methoxy groups at the 2,4-positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dimethoxyphenyl)-2-fluorobenzoate typically involves the esterification of 4-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethoxyphenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid.

    Reduction: Formation of 4-(2,4-dimethoxyphenyl)-2-fluorobenzyl alcohol.

    Substitution: Formation of 4-(2,4-dimethoxyphenyl)-2-aminobenzoate or 4-(2,4-dimethoxyphenyl)-2-thiobenzoate.

Scientific Research Applications

Methyl 4-(2,4-dimethoxyphenyl)-2-fluorobenzoate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dimethoxyphenyl)-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-dimethoxyphenyl)-2-chlorobenzoate
  • Methyl 4-(2,4-dimethoxyphenyl)-2-bromobenzoate
  • Methyl 4-(2,4-dimethoxyphenyl)-2-iodobenzoate

Uniqueness

Methyl 4-(2,4-dimethoxyphenyl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-19-11-5-7-12(15(9-11)20-2)10-4-6-13(14(17)8-10)16(18)21-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFJZGVGWJOARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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